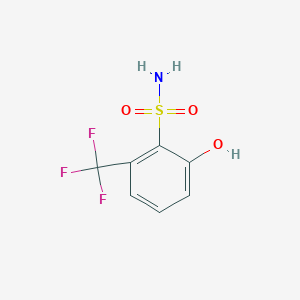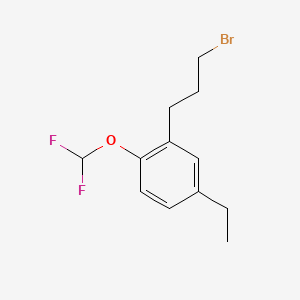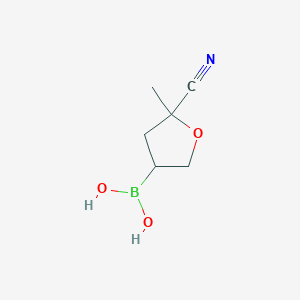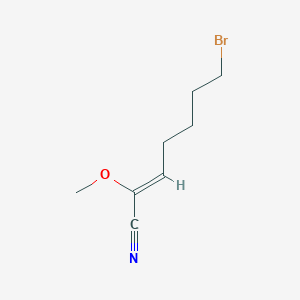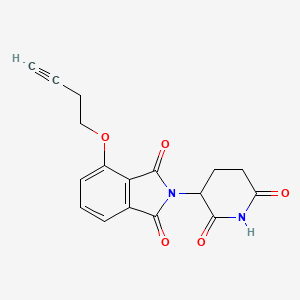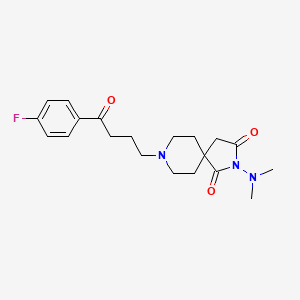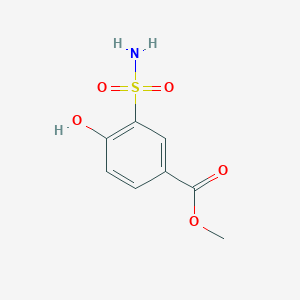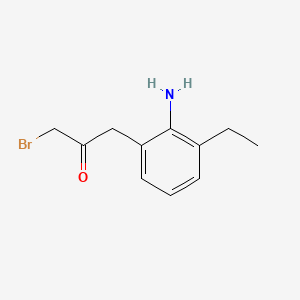
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is an organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a dimethylhydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and trimethylsilyl chloride.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Reaction with Trimethylsilyl Chloride: The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl-protected intermediate.
Introduction of Hydroxylamine: The intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the trimethylsilyl group can be involved in silicon-based chemistry. The dimethylhydroxylamine moiety can act as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
- N-(2-(4-methoxyphenyl)ethyl)-N-methylamine
- N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)amine
- N,O-dimethylhydroxylamine
Uniqueness
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the trimethylsilyl and dimethylhydroxylamine groups allows for versatile chemical transformations and interactions.
特性
分子式 |
C14H25NO2Si |
|---|---|
分子量 |
267.44 g/mol |
IUPAC名 |
N-methoxy-2-(4-methoxyphenyl)-N-methyl-1-trimethylsilylethanamine |
InChI |
InChI=1S/C14H25NO2Si/c1-15(17-3)14(18(4,5)6)11-12-7-9-13(16-2)10-8-12/h7-10,14H,11H2,1-6H3 |
InChIキー |
OABNLUNGARXGRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C(CC1=CC=C(C=C1)OC)[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
